Cas no 1646795-59-6 (6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide)

6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide 化学的及び物理的性質
名前と識別子
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- KC01
- KC01 (ABHD16A inhibitor KC01)
- 6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide
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- インチ: 1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-19(22(25)26-20)16-13-12-15-18-21(23)24/h16,20H,2-15,17-18H2,1H3,(H2,23,24)/b19-16-
- InChIKey: RJBBAPPWVJEOMC-MNDPQUGUSA-N
- ほほえんだ: C(N)(=O)CCCC/C=C1/C(CCCCCCCCCCCCC)OC/1=O
じっけんとくせい
- 色と性状: Solid powder
6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01EPVR-1mg |
6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide |
1646795-59-6 | ≥98% | 1mg |
$259.00 | 2024-06-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9820-500ug |
KC01 |
1646795-59-6 | 98% | 500ug |
¥2187.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9820-1mg |
KC01 |
1646795-59-6 | 98% | 1mg |
¥4013.00 | 2023-09-09 | |
A2B Chem LLC | AX65543-1mg |
6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide |
1646795-59-6 | ≥98% | 1mg |
$180.00 | 2024-04-20 | |
MedChemExpress | HY-120299-1mg |
KC01 |
1646795-59-6 | 1mg |
¥4200 | 2024-07-21 |
6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamideに関する追加情報
6Z-(2-Oxo-4-Tridecyl-3-Oxetanylidene), Hexanamide: A Comprehensive Overview
The compound 6Z-(2-Oxo-4-Tridecyl-3-Oxetanylidene), Hexanamide (CAS No. 1646795-59-6) is a unique organic compound with significant potential in various chemical and biochemical applications. This compound belongs to the class of oxetane derivatives, which have garnered considerable attention in recent years due to their versatile properties and functionalities. The structure of this compound is characterized by a six-membered ring system with specific substituents that contribute to its distinct chemical behavior.
Recent studies have highlighted the importance of oxetane derivatives in drug delivery systems and polymer chemistry. The oxetane ring in this compound serves as a reactive site, enabling it to participate in various chemical reactions, such as ring-opening polymerization and click chemistry. These reactions are pivotal in the development of advanced materials, including biodegradable polymers and stimuli-responsive hydrogels. The presence of the tridecyl group further enhances the compound's hydrophobicity, making it suitable for applications in amphiphilic materials and surfactants.
The hexanamide moiety in this compound plays a crucial role in determining its physical and chemical properties. Amides are known for their ability to form hydrogen bonds, which can influence the solubility and stability of the compound. This feature makes 6Z-(2-Oxo-4-Tridecyl-3-Oxetanylidene), Hexanamide a promising candidate for use in drug formulation, where solubility and bioavailability are critical factors. Additionally, the amide group can act as a site for further functionalization, enabling the creation of more complex molecular architectures.
One of the most intriguing aspects of this compound is its stereochemistry. The Z configuration at the sixth position of the hexanamide chain introduces steric hindrance, which can influence both its reactivity and biological activity. Stereoisomerism is a key factor in pharmacology, as it can significantly affect how a molecule interacts with biological targets. Recent research has explored the stereochemical outcomes of reactions involving oxetane derivatives, shedding light on their potential as chiral building blocks in asymmetric synthesis.
The synthesis of 6Z-(2-Oxo-4-Tridecyl-3-Oxetanylidene), Hexanamide involves a multi-step process that combines organic synthesis techniques with advanced catalytic methods. The formation of the oxetane ring typically requires specific catalysts, such as transition metal complexes or acid catalysts, to facilitate the cyclization reaction. The introduction of the tridecyl group and hexanamide moiety involves careful control over reaction conditions to ensure high yields and purity.
In terms of applications, this compound has shown promise in several emerging fields. For instance, its ability to undergo controlled polymerization makes it a valuable precursor for biodegradable polymers, which are increasingly sought after in sustainable materials science. Additionally, its amphiphilic nature makes it an excellent candidate for use in drug delivery systems, where it can serve as a carrier for hydrophobic drugs or enhance drug solubility.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the oxetane ring exhibits unique electronic properties that can be exploited in designing new reaction pathways. These findings underscore the importance of theoretical studies in complementing experimental research for a comprehensive understanding of complex molecules.
In conclusion, 6Z-(2-Oxo-4-Tridecyl-3-Oxetanylidene), Hexanamide (CAS No. 1646795-59-6) is a versatile compound with significant potential across multiple disciplines. Its unique structure, stereochemistry, and functional groups make it an attractive target for both fundamental research and applied development. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.
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